molecular formula C25H27N3O3S B2859883 N-(3,4-dimethylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 900003-20-5

N-(3,4-dimethylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2859883
CAS No.: 900003-20-5
M. Wt: 449.57
InChI Key: OCGDIRDHTBJEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.57. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Structural Analysis

Heterocyclic derivatives, including those similar to the specified compound, play a crucial role in the development of novel materials and pharmaceuticals. For instance, the study by Banfield et al. (1987) discusses the formation and X-ray structure determination of 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione, highlighting the importance of structural analysis in understanding the properties of heterocyclic compounds Banfield, J., Fallon, G., & Gatehouse, B. M. (1987). Australian Journal of Chemistry.

Antimicrobial and Anti-inflammatory Applications

Research has demonstrated the antimicrobial and anti-inflammatory potential of benzofuro and pyrimidin derivatives. A study by Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, showing significant COX-2 inhibition and anti-inflammatory activities, indicating their potential as therapeutic agents Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020). Molecules.

Anticonvulsant and Cytotoxic Activity

The anticonvulsant and cytotoxic activities of related compounds have been a subject of study, demonstrating the broad therapeutic potential of heterocyclic compounds. Severina et al. (2020) investigated S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine for their anticonvulsant properties, offering insights into the design of new pharmaceuticals Severina, H., Skupa, O., Voloshchuk, N., & Georgiyants, V. (2020). Journal of Applied Pharmaceutical Science.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-15(2)11-12-28-24(30)23-22(19-7-5-6-8-20(19)31-23)27-25(28)32-14-21(29)26-18-10-9-16(3)17(4)13-18/h5-10,13,15H,11-12,14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGDIRDHTBJEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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